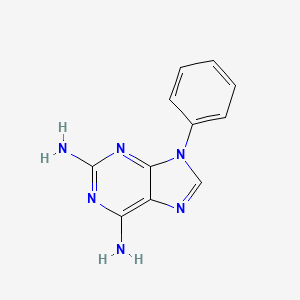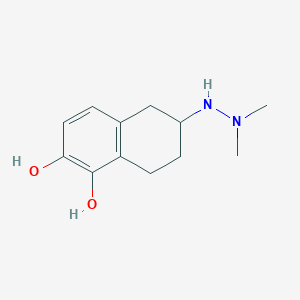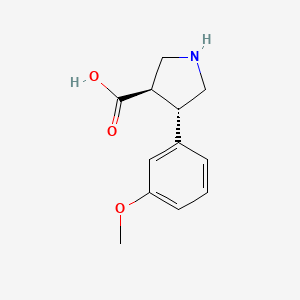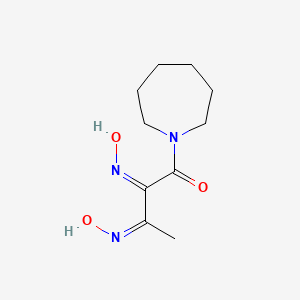
9-Phenyl-9h-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,6-Diamino-9-fenil-9H-purina es un derivado de la purina, un compuesto orgánico aromático heterocíclico. Este compuesto se caracteriza por la presencia de un grupo fenilo unido a la novena posición del anillo de purina y grupos amino en las posiciones segunda y sexta. Ha despertado un interés significativo en los campos de la química medicinal y la farmacología debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la reacción de 9-fenilpurina con amoníaco o una amina en condiciones adecuadas para introducir los grupos amino en las posiciones 2 y 6 .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando a menudo reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar la producción de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,6-Diamino-9-fenil-9H-purina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una variedad de derivados de purina sustituidos .
Aplicaciones Científicas De Investigación
La 2,6-Diamino-9-fenil-9H-purina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por su posible papel en la modulación de vías biológicas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2,6-Diamino-9-fenil-9H-purina implica su interacción con dianas moleculares específicas. Se ha descubierto que inhibe enzimas como la dihidrofolato reductasa (DHFR) y la timidilato sintasa (TS), que son cruciales para la síntesis de ADN y la proliferación celular. Esta inhibición conduce al arresto del ciclo celular y a la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
9H-Purina-2,6-diamina: Carece del grupo fenilo en la novena posición.
Purinas 2,6,8,9-tetrasustituidas: Estos compuestos tienen sustituyentes adicionales en la posición 8 y muestran diferentes actividades biológicas.
Unicidad
La presencia del grupo fenilo en la novena posición en la 2,6-Diamino-9-fenil-9H-purina confiere propiedades biológicas únicas, lo que la convierte en un potente inhibidor de las enzimas implicadas en la síntesis de ADN. Esta modificación estructural mejora su lipofilia y su capacidad para entrar en las células mediante difusión pasiva, lo que la diferencia de otros derivados de purina .
Propiedades
Número CAS |
6318-28-1 |
|---|---|
Fórmula molecular |
C11H10N6 |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
9-phenylpurine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H,(H4,12,13,15,16) |
Clave InChI |
FWVWGDOXXJFICO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)



![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
